molecular formula C21H24N2O5 B2554387 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-78-5

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2554387
CAS No.: 941992-78-5
M. Wt: 384.432
InChI Key: JQEHUISFMXZCHF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a broader class of molecules that exhibit significant biological activities, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted analogs that exhibit enhanced biological activities .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13-10-15(7-8-16(13)23-9-5-6-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEHUISFMXZCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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